molecular formula C17H14N2O2 B14582731 5-Methyl-1,3-diphenylpyrimidine-2,4-dione CAS No. 61077-80-3

5-Methyl-1,3-diphenylpyrimidine-2,4-dione

Cat. No.: B14582731
CAS No.: 61077-80-3
M. Wt: 278.30 g/mol
InChI Key: NQOYGNOSMLYYOV-UHFFFAOYSA-N
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Description

5-Methyl-1,3-diphenylpyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,3-diphenylpyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of benzil with urea in the presence of a base, followed by methylation and cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,3-diphenylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

5-Methyl-1,3-diphenylpyrimidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-diphenylpyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and proteins. For instance, it can inhibit tumor cell migration and proliferation by increasing intracellular ROS levels, leading to apoptosis. The compound’s ability to elevate ROS production is a key factor in its antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1,3-diphenylpyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its reactivity and potential as a therapeutic agent compared to similar compounds .

Properties

CAS No.

61077-80-3

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

5-methyl-1,3-diphenylpyrimidine-2,4-dione

InChI

InChI=1S/C17H14N2O2/c1-13-12-18(14-8-4-2-5-9-14)17(21)19(16(13)20)15-10-6-3-7-11-15/h2-12H,1H3

InChI Key

NQOYGNOSMLYYOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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